molecular formula C25H22N6O2 B12050316 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione CAS No. 478252-75-4

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B12050316
CAS No.: 478252-75-4
M. Wt: 438.5 g/mol
InChI Key: KMEPERAMZALQOS-CVKSISIWSA-N
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Description

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group, a dimethyl group, and a naphthalen-1-ylmethyl group attached to a purine core. The molecular formula of this compound is C27H24N6O2, and it has a molecular weight of 438.4821 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione with benzylidenehydrazine under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction purity, optimizing yield, and ensuring scalability, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione is unique due to its specific structural features, such as the presence of both benzylidenehydrazinyl and naphthalen-1-ylmethyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

478252-75-4

Molecular Formula

C25H22N6O2

Molecular Weight

438.5 g/mol

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C25H22N6O2/c1-29-22-21(23(32)30(2)25(29)33)31(16-19-13-8-12-18-11-6-7-14-20(18)19)24(27-22)28-26-15-17-9-4-3-5-10-17/h3-15H,16H2,1-2H3,(H,27,28)/b26-15+

InChI Key

KMEPERAMZALQOS-CVKSISIWSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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